Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃S It is an ester derivative of benzoic acid, featuring an acetamido group and a methylsulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate typically involves the esterification of 4-acetamido-3-(methylsulfanylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Post-reaction, the product is typically purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products
Hydrolysis: 4-acetamido-3-(methylsulfanylmethyl)benzoic acid and ethanol.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanylmethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Ethyl benzoate: Lacks the acetamido and methylsulfanylmethyl groups, making it less versatile in terms of reactivity.
Methyl 4-acetamidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 4-aminobenzoate: Contains an amino group instead of an acetamido group, leading to different chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65134-92-1 |
---|---|
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-13(16)10-5-6-12(14-9(2)15)11(7-10)8-18-3/h5-7H,4,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OOGRJJUYSISAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.